molecular formula C12H12N2S B1629049 4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine CAS No. 213462-07-8

4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

Cat. No. B1629049
M. Wt: 216.3 g/mol
InChI Key: RMRXFOSAHNDPSB-UHFFFAOYSA-N
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Patent
US06177443B1

Procedure details

2-(2-Thienyl)-ethylamine (2 g, 15.7 mmol) 4-pyridylaldehyde (1.68 g, 15.7 mmol), triethylamine (1 ml) and ethanol (15 ml) were mixed and the reaction mixture was stirred at room temperature for 15 hours, then evaporated in vacuo. The crude oil was added trifluoroacetic acid (75 m) at once (strongly exothermic reaction). The reaction mixture was stirred at room temperature for 0.5 hour, then evaporated in vacuo. The residue was dissolved in dichloromethane (150 ml) and washed with 2 N sodium hydroxide (100 ml). The aqueous phase was extracted with dichloromethane (3×50 ml). The combined organic phases were dried with MgSO4, filtered and evaporated in vacuo to give an oil (3.21 g) which was crystallised from a mixture of dichloromethane and hexane to afford 2.4 g (71%) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH2:8].C([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])C.[CH2:16](O)[CH3:17]>>[N:11]1[CH:12]=[CH:13][C:16]([CH:17]2[C:3]3[CH:4]=[CH:5][S:1][C:2]=3[CH2:6][CH2:7][NH:8]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C(=CC=C1)CCN
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The crude oil was added trifluoroacetic acid (75 m) at once (
CUSTOM
Type
CUSTOM
Details
strongly exothermic reaction)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (150 ml)
WASH
Type
WASH
Details
washed with 2 N sodium hydroxide (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1NCCC2=C1C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.